![molecular formula C23H25ClN2O4 B271428 ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate](/img/structure/B271428.png)
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed as an anti-obesity drug. It was first synthesized in 1994 by Sanofi-Aventis and was approved for use in Europe in 2006. However, due to its adverse side effects, it was withdrawn from the market in 2008.
Mécanisme D'action
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate acts as a competitive antagonist of the cannabinoid receptor CB1, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate reduces the activity of the endocannabinoid system, which plays a role in regulating appetite, mood, and pain sensation.
Biochemical and Physiological Effects
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate has been shown to reduce food intake and body weight in both animals and humans. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. In addition, it has anti-inflammatory effects and has been shown to reduce the severity of symptoms in animal models of inflammatory bowel disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate in lab experiments is that it is a highly specific antagonist of the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is that it has been shown to have adverse side effects, such as nausea, anxiety, and depression, which may affect the interpretation of experimental results.
Orientations Futures
Future research on ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate could focus on developing more selective CB1 receptor antagonists that have fewer side effects. It could also investigate the potential therapeutic applications of CB1 receptor antagonists in the treatment of obesity, addiction, and inflammatory diseases. Finally, it could explore the role of the endocannabinoid system in regulating other physiological processes, such as sleep and circadian rhythms.
Méthodes De Synthèse
The synthesis of ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate involves several steps. The starting material is 4-chlorobenzaldehyde, which is converted to 4-chlorophenylhydrazine. This compound is then reacted with 2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylic acid to form the hydrazone derivative. The hydrazone is then treated with ethyl chloroformate to form the target compound, ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propriétés
Nom du produit |
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate |
---|---|
Formule moléculaire |
C23H25ClN2O4 |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-30-23(28)21-15(2)26(17-6-4-16(24)5-7-17)19-8-9-20(27)18(22(19)21)14-25-10-12-29-13-11-25/h4-9,27H,3,10-14H2,1-2H3 |
Clé InChI |
XJWRIIBRANNLOI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Cl)C |
SMILES canonique |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.